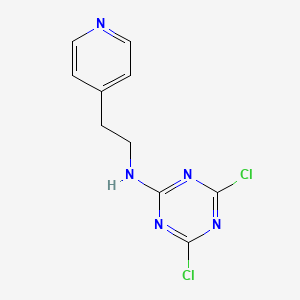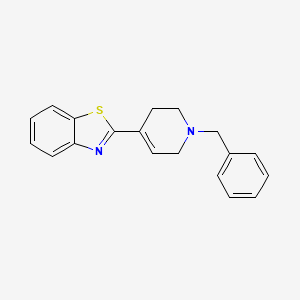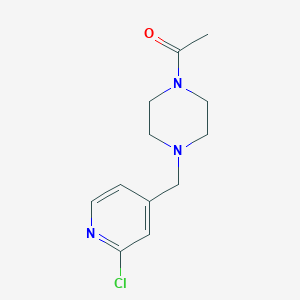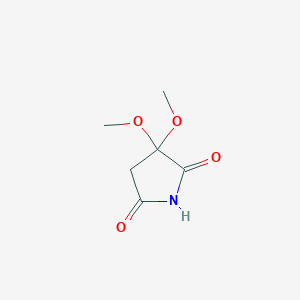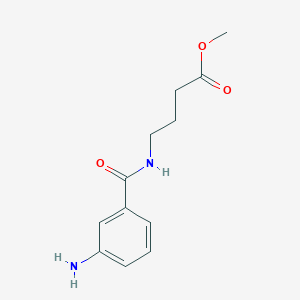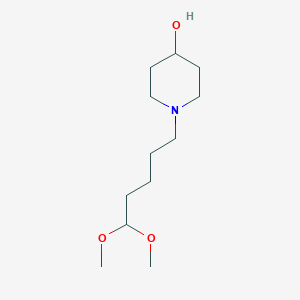
1-(5,5-Dimethoxypentyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,5-Dimethoxypentyl)piperidin-4-ol is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethoxypentyl)piperidin-4-ol typically involves the formation of the piperidine ring followed by the introduction of the hydroxyl and acetal groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. Subsequent functionalization steps introduce the hydroxyl group at the 4-position and the dimethyl acetal group at the pentanal moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow reactions may be employed to achieve this.
化学反応の分析
Types of Reactions
1-(5,5-Dimethoxypentyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
科学的研究の応用
1-(5,5-Dimethoxypentyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(5,5-Dimethoxypentyl)piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and acetal groups may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but lacking the hydroxyl and acetal groups.
4-Hydroxypiperidine: Contains the hydroxyl group but lacks the pentanal dimethyl acetal moiety.
Pentanal dimethyl acetal: Contains the acetal group but lacks the piperidine ring.
Uniqueness
1-(5,5-Dimethoxypentyl)piperidin-4-ol is unique due to the combination of the piperidine ring, hydroxyl group, and acetal moiety. This combination imparts specific chemical and biological properties that are not present in the simpler analogs.
特性
分子式 |
C12H25NO3 |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
1-(5,5-dimethoxypentyl)piperidin-4-ol |
InChI |
InChI=1S/C12H25NO3/c1-15-12(16-2)5-3-4-8-13-9-6-11(14)7-10-13/h11-12,14H,3-10H2,1-2H3 |
InChIキー |
KWMGMOOHOXNWBO-UHFFFAOYSA-N |
正規SMILES |
COC(CCCCN1CCC(CC1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


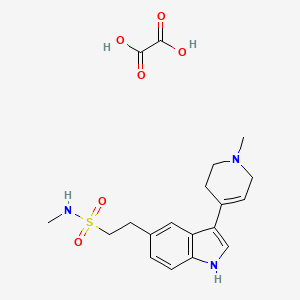

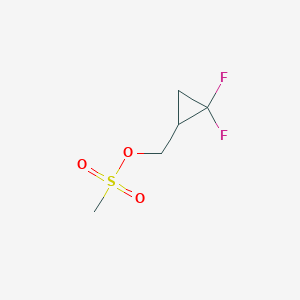
![7-Chloro-5-(4-chloro-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B8617194.png)
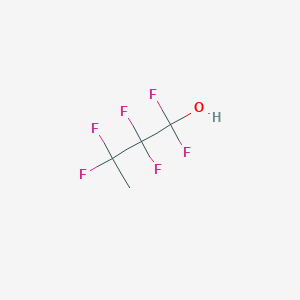
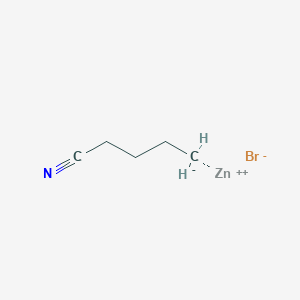

![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B8617219.png)
![7-Chloro-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8617226.png)
